

Estriol-13C3: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: *Estriol-13C3*

Cat. No.: *B3320602*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Estriol-13C3**, a stable isotope-labeled form of estriol, for its application in research and drug development. This document outlines its chemical properties, its primary application as an internal standard in quantitative analysis, detailed experimental methodologies, and its relevance to the G-protein coupled estrogen receptor signaling pathway.

Core Compound Data

Estriol-13C3 is a synthetic, isotopically labeled version of the natural estrogen, estriol. The incorporation of three heavy carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of unlabeled estriol.

Property	Value	References
CAS Number	1255639-56-5	[1][2][3]
Molecular Weight	291.36 g/mol	[1][2][3][4][5]
Molecular Formula	C ₁₅ ¹³ C ₃ H ₂₄ O ₃	[1][3]
Synonyms	Oestriol-13C3, Estriol-2,3,4-13C3	[1][2][3]
Isotopic Purity	≥99 atom % 13C	[2][5]
Chemical Purity	≥97%	[2][4][5]
Form	Powder	[2]
Storage Temperature	-20°C	[2]

Application in Quantitative Analysis

The primary application of **Estriol-13C3** is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Stable isotope-labeled internal standards are crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.[5]

Estriol-13C3 is employed in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of estriol.[6][7][8][9] It is also utilized in clinical research for the sensitive and specific measurement of estriol levels in biological matrices such as serum and saliva.[10][11]

Experimental Protocols: Quantification of Estriol in Human Serum using LC-MS/MS with Estriol-13C3 Internal Standard

This section outlines a general methodology for the quantification of estriol in human serum, based on common practices described in the literature.

Sample Preparation

A robust sample preparation is essential to remove interfering substances from the biological matrix.

- Liquid-Liquid Extraction (LLE):
 - To 500 µL of serum, add a known concentration of **Estriol-13C3** internal standard solution.
 - Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
 - Centrifuge at high speed for 10 minutes to separate the organic and aqueous layers.
 - Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.[\[10\]](#)

Derivatization (Optional but Recommended for Enhanced Sensitivity)

To improve ionization efficiency and achieve lower limits of quantification, derivatization of the phenolic hydroxyl group of estriol can be performed.

- Dansyl Chloride Derivatization:
 - To the dried extract from the sample preparation step, add a solution of dansyl chloride in acetone and a sodium bicarbonate buffer.
 - Incubate the mixture to allow the derivatization reaction to proceed.
 - After incubation, the reaction is stopped, and the sample is prepared for injection into the LC-MS/MS system.[\[12\]](#)

LC-MS/MS Analysis

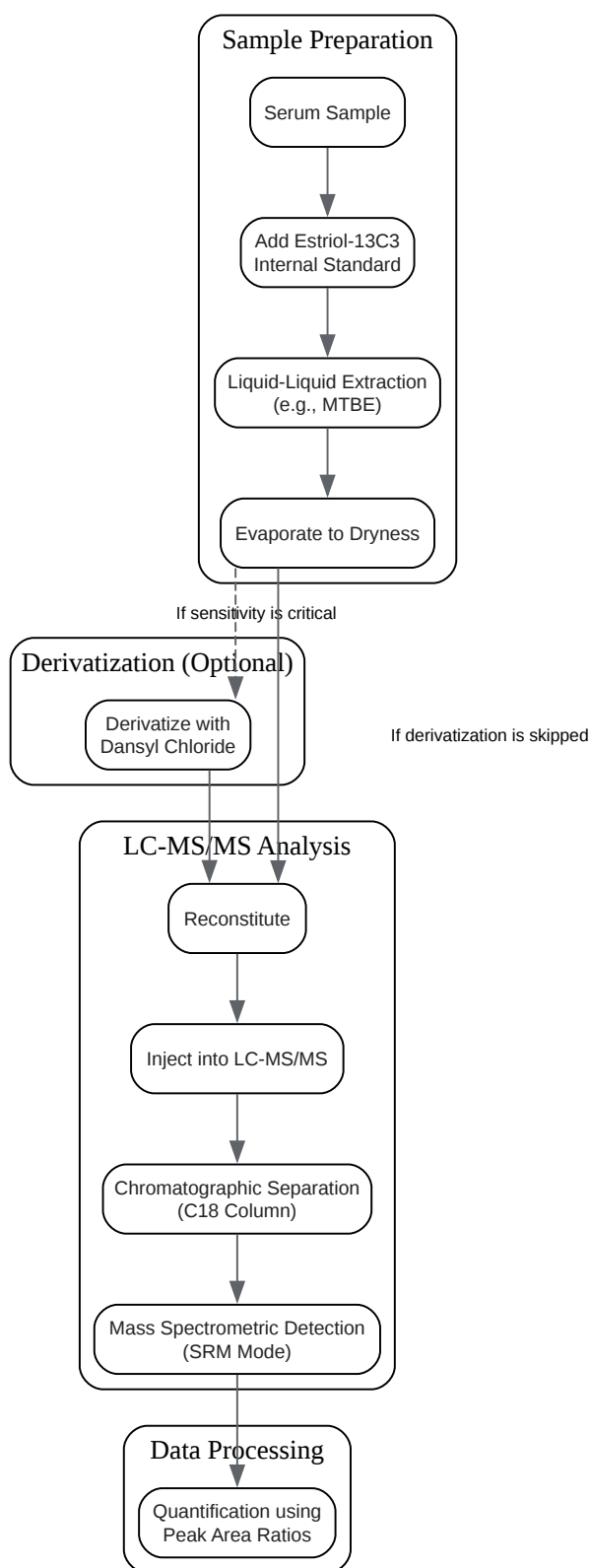
- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is commonly used for the separation of steroids.
- Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium fluoride to improve ionization.[\[13\]](#)
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) is frequently used, which can be operated in either positive or negative mode. Derivatization with dansyl chloride allows for sensitive detection in positive ESI mode.
 - Detection: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both estriol and the **Estriol-13C3** internal standard.

Quantification

The concentration of estriol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the **Estriol-13C3** internal standard and comparing this ratio to a calibration curve prepared with known concentrations of estriol.

Logical Workflow for Quantitative Analysis



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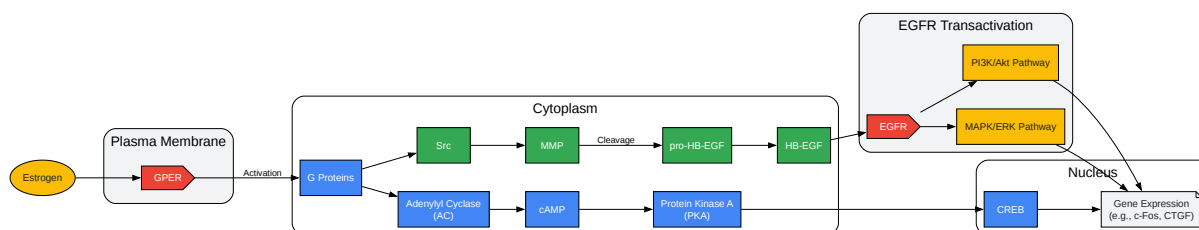
Workflow for Estriol Quantification

Relevance to G-Protein Coupled Estrogen Receptor (GPER) Signaling

While **Estriol-13C3** is primarily a tool for analytical chemistry, its unlabeled counterpart, estriol, has biological activity. Estriol is known to be an antagonist of the G-protein coupled estrogen receptor (GPER), also known as GPR30.[5] GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[4] The study of estriol's interaction with GPER can provide insights into various physiological and pathological processes, including those in cancer and the vascular system.[4][14]

GPER Signaling Pathway

The following diagram illustrates a simplified GPER signaling pathway that can be activated by estrogens. As an antagonist, estriol would inhibit these downstream effects.



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GPER Signaling Pathway

In summary, **Estriol-13C3** is an indispensable tool for the accurate quantification of estriol in complex biological samples. Its use in pharmacokinetic and clinical research studies is well-established. Understanding the biological role of its unlabeled counterpart in signaling

pathways such as the GPER pathway provides a broader context for the importance of precise estriol measurement in drug development and biomedical research.

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